An In-depth Technical Guide to 3-(4-Chlorobenzyl)pyrrolidine Oxalate: Structure, Synthesis, and Application
An In-depth Technical Guide to 3-(4-Chlorobenzyl)pyrrolidine Oxalate: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in a vast array of natural products, alkaloids, and pharmacologically significant molecules, including the amino acid proline.[2][3] Its structural properties allow it to serve as a versatile framework in the design of novel therapeutics, influencing factors such as solubility, receptor binding, and overall pharmacokinetic profiles.[4][5] Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, finding application as antihypertensives, antivirals, anti-inflammatory agents, and central nervous system modulators.[1]
This guide provides a comprehensive technical examination of a specific and valuable derivative: 3-(4-Chlorobenzyl)pyrrolidine oxalate. It serves as a crucial intermediate and building block for the synthesis of more complex bioactive molecules, particularly in the pursuit of novel treatments for neurological disorders.[6] We will dissect its molecular structure, outline a robust synthetic and purification strategy, detail methods for its analytical characterization, and discuss its role within the broader context of drug discovery and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
Chemical Identity and Structural Features
3-(4-Chlorobenzyl)pyrrolidine oxalate is an organic salt consisting of the protonated form of the 3-(4-Chlorobenzyl)pyrrolidine base and the oxalate dianion. The core structure features a saturated pyrrolidine ring substituted at the 3-position with a benzyl group, which is itself substituted at the para-position with a chlorine atom.
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Pyrrolidine Ring: A saturated heterocycle that provides a defined three-dimensional conformation.
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Chiral Center: The carbon at the 3-position of the pyrrolidine ring is a stereocenter. This chirality is a critical consideration in drug development, as enantiomers often exhibit different pharmacological activities and metabolic profiles.
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4-Chlorobenzyl Group: This lipophilic group significantly influences the molecule's interaction with biological targets. The chlorine atom can alter electronic properties and participate in halogen bonding.
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Oxalate Counter-ion: The formation of the oxalate salt is a deliberate and strategic choice. It typically enhances the crystallinity, thermal stability, and aqueous solubility of the parent amine compared to its free base form, which simplifies handling, purification, and formulation processes.[6]
Caption: Molecular structure of 3-(4-Chlorobenzyl)pyrrolidine oxalate.
Physicochemical Data Summary
The following table summarizes key physicochemical and identifying information for 3-(4-Chlorobenzyl)pyrrolidine oxalate, critical for laboratory handling, safety assessment, and analytical method development.
| Property | Value | Reference |
| CAS Number | 957998-82-2 | [6] |
| Molecular Formula | C₁₁H₁₄ClN · C₂H₂O₄ | [6] |
| Molecular Weight | 285.73 g/mol | [6] |
| MDL Number | MFCD04117740 | [6] |
| PubChem ID | 17749753 | [6] |
| Appearance | Solid | |
| Storage Conditions | Store at 0-8°C | [6] |
Synthesis and Purification Strategy
The synthesis of 3-substituted pyrrolidines is a well-established field in organic chemistry, with numerous methodologies available.[7] A common and effective strategy involves the functionalization of a pre-existing pyrrolidine ring or a precursor that can be cyclized. For 3-(4-Chlorobenzyl)pyrrolidine, a logical approach involves the reduction of a carbonyl group at the 3-position of a pyrrolidinone, followed by further modifications.
Synthetic Workflow Rationale
The proposed synthesis begins with a Dieckmann-type condensation to form the pyrrolidinone ring, a robust and widely used method for creating five-membered rings.[3] Subsequent steps involve the introduction of the chlorobenzyl group and reduction to yield the target free base, which is then converted to the stable oxalate salt.
Caption: Proposed synthetic workflow for 3-(4-Chlorobenzyl)pyrrolidine oxalate.
Experimental Protocol: Synthesis of 3-(4-Chlorobenzyl)pyrrolidine Free Base
This protocol is a representative example based on established chemical principles. Researchers should adapt conditions based on laboratory-specific instrumentation and safety protocols.
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Step 1: Synthesis of N-Boc-3-(4-chlorobenzyl)pyrrolidine.
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To a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of (4-chlorobenzyl)magnesium bromide (1.2 eq) in diethyl ether dropwise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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The resulting tertiary alcohol is dissolved in trifluoroacetic acid and triethylsilane (5.0 eq) is added. The mixture is stirred at 60°C for 4 hours.
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The reaction is cooled, basified with 2M NaOH, and extracted with ethyl acetate. The organic layer is dried and concentrated.
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Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-3-(4-chlorobenzyl)pyrrolidine.
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Step 2: Deprotection to Yield Free Base.
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Dissolve the purified N-Boc protected intermediate (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
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Stir the mixture at room temperature for 4 hours.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl, yielding the hydrochloride salt.
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Dissolve the salt in water and basify to pH >12 with 2M NaOH.
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Extract the free base into dichloromethane (3x). Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate in vacuo to obtain 3-(4-Chlorobenzyl)pyrrolidine as an oil.
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Protocol: Oxalate Salt Formation and Purification
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Salt Formation:
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Dissolve the crude 3-(4-Chlorobenzyl)pyrrolidine free base (1.0 eq) in absolute ethanol.
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In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in a minimum amount of absolute ethanol, warming gently if necessary.
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Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature.
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A precipitate will typically form immediately or upon cooling.
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-
Purification by Recrystallization:
-
Stir the resulting slurry at 0°C for 1 hour to maximize precipitation.
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Collect the solid by vacuum filtration and wash the filter cake with cold ethanol.
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Recrystallize the crude salt from a suitable solvent system (e.g., ethanol/water mixture) to achieve high purity.
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Dry the final crystalline product under vacuum at 40-50°C to a constant weight.
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Causality in Protocol Choice: The Boc protecting group is chosen for its stability under the Grignard reaction conditions and its facile removal with strong acid. Recrystallization is the method of choice for purifying the final salt, as it effectively removes soluble impurities and yields a stable, crystalline solid with high purity, which is essential for its use as a research chemical or pharmaceutical intermediate.
Analytical Characterization for Structure and Purity Verification
Unambiguous structural confirmation and purity assessment are non-negotiable for any chemical compound intended for drug development. A combination of spectroscopic and chromatographic methods provides a self-validating system of quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The predicted chemical shifts provide a benchmark for confirming the identity of a synthesized batch.
Predicted ¹H and ¹³C NMR Data (in CDCl₃ for free base, DMSO-d₆ for salt)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH₂ (C2, C5) | ~3.0 - 3.4 (m) | ~50-55 |
| Pyrrolidine CH (C3) | ~2.6 - 2.9 (m) | ~40-45 |
| Pyrrolidine CH₂ (C4) | ~1.8 - 2.2 (m) | ~30-35 |
| Benzyl CH₂ | ~2.7 - 3.0 (d) | ~38-42 |
| Aromatic CH (ortho to CH₂) | ~7.20 (d, J ≈ 8.5 Hz) | ~130-132 |
| Aromatic CH (meta to CH₂) | ~7.25 (d, J ≈ 8.5 Hz) | ~128-130 |
| Aromatic C-Cl | N/A | ~131-133 |
| Aromatic C-CH₂ | N/A | ~139-141 |
| Oxalate C=O | N/A (salt) | ~160-165 |
Note: For the oxalate salt, proton signals, especially those near the nitrogen (N-H, C2-H, C5-H), will be shifted downfield and may show broader peaks due to proton exchange. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, respectively.[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the free base is expected to show a prominent molecular ion peak.
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Expected Ion (Positive Mode): [M+H]⁺ at m/z ≈ 196.08 (for C₁₁H₁₅ClN⁺)
Analysis of the isotopic pattern for the [M+H]⁺ peak is a critical confirmatory step. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic [M+H]⁺ : [M+2+H]⁺ pattern with a ratio of approximately 3:1 should be observed, providing definitive evidence for the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrolidine) | Stretch | 3300 - 3500 (broad) |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| C=O (oxalate) | Stretch | 1700 - 1750 (strong) |
| C=C (aromatic) | Stretch | 1450 - 1600 |
| C-Cl | Stretch | 700 - 850 |
Role and Application in Drug Discovery
3-(4-Chlorobenzyl)pyrrolidine oxalate is not an end-product therapeutic but rather a highly valuable starting material or scaffold. Its utility lies in its potential to be elaborated into more complex molecules with tailored biological activities.
A Scaffold for CNS-Active Agents
The pyrrolidine moiety is a common feature in compounds targeting the central nervous system. Its rigid, saturated structure can orient substituents in specific vectors to optimize interactions with receptors and enzymes. The 4-chlorobenzyl group provides a handle for exploring structure-activity relationships (SAR). For example, this scaffold could be a precursor for developing ligands for:
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Neurotransmitter Transporters: Such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
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Receptor Modulators: Including nicotinic acetylcholine receptors or NMDA receptors.[4]
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Enzyme Inhibitors: Targeting enzymes within neurological pathways.
The presence of the secondary amine in the pyrrolidine ring allows for straightforward derivatization to introduce additional pharmacophoric features, enabling chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[6][9]
Drug Development Workflow
This compound enters the drug discovery pipeline at the very early "building block" stage. Its progression towards a clinical candidate would follow a structured path.
Caption: Role of a building block in the drug discovery and development pipeline.
Conclusion
3-(4-Chlorobenzyl)pyrrolidine oxalate represents more than just a chemical formula; it is a precisely engineered tool for medicinal chemists. Its structure combines the pharmacologically privileged pyrrolidine scaffold with a functionalizable benzyl moiety, while the oxalate salt form ensures stability and ease of use. A comprehensive understanding of its synthesis, purification, and detailed analytical characterization is paramount to leveraging its full potential. For researchers and drug development professionals, this compound serves as a versatile starting point for the exploration of new chemical space and the rational design of next-generation therapeutics, particularly for challenging targets within the central nervous system.
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